molecular formula C9H11F9 B3089237 1,1,1,2,2,3,3,4,4-Nonafluorononane CAS No. 1190430-21-7

1,1,1,2,2,3,3,4,4-Nonafluorononane

Cat. No. B3089237
CAS RN: 1190430-21-7
M. Wt: 290.17 g/mol
InChI Key: GYDMBTYTWYNRGO-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluorononane is a chemical compound with the molecular formula C9H11F9 . It has an average mass of 290.169 Da and a monoisotopic mass of 290.071716 Da . The compound is also known by its IUPAC name, Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro- .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3,4,4-Nonafluorononane consists of nine carbon atoms ©, eleven hydrogen atoms (H), and nine fluorine atoms (F) . The InChI code for this compound is 1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

1,1,1,2,2,3,3,4,4-Nonafluorononane has a density of 1.3±0.1 g/cm3 . Its boiling point is 152.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 4.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.3±3.0 kJ/mol , and the flash point is 48.4±10.2 °C . The index of refraction is 1.321 .

Scientific Research Applications

1. Sustainable Fluorous Chemistry

  • The synthesis of fluorous ethers using nonafluoro-t-butoxy groups, including compounds derived from 1,1,1,2,2,3,3,4,4-Nonafluorononane, has been investigated. These ethers exhibit specific partition coefficients and lower toxicity, making them important in the development of sustainable fluorous chemistry (Lo et al., 2014).

2. Physical Properties in Industrial Applications

  • The study of liquid density, kinematic viscosity, and surface tension of segregated hydrofluoroethers like 1,1,1,2,2,3,3,4,4-Nonafluorononane has provided valuable insights into their industrial applications, particularly in temperature-dependent environments (Rausch et al., 2015).

3. Advancements in Lithium-Ion Batteries

  • Research on the roles of partially fluorinated ethers based on 1,1,1,2,2,3,3,4,4-Nonafluorononane in lithium-ion batteries has shown improved oxidative durability and thermal stability of electrolytes. This aids in the development of high-voltage lithium-ion batteries with enhanced chargeability and dischargeability (Kim et al., 2017).

4. Synthetic Organic Chemistry

  • Nonafluorobutanesulfonyl azide, derived from similar fluorinated compounds, has shown efficiency as a diazo transfer reagent for the synthesis of azides from primary amines. This finding is significant in the field of synthetic organic chemistry (Suárez et al., 2010).

5. Ionic Liquids and Solid Electrolytes

  • N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, closely related to 1,1,1,2,2,3,3,4,4-Nonafluorononane, have been explored for their use as ionic liquids and solid electrolytes. Their unique thermophysical characteristics make them valuable for specific industrial applications (Forsyth et al., 2006).

6. Electron-Stimulated Desorption Studies

  • Investigations into electron-stimulated desorption from partially fluorinated hydrocarbon films, including compounds like nonafluoroisobutane, have provided insights into the dynamics of molecular desorption under electron bombardment, relevant in surface science and materials research (Kelber & Knotek, 1984).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluorononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMBTYTWYNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)4(CH2)5H, C9H11F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895167
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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URL https://comptox.epa.gov/dashboard/DTXSID70895167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4-Nonafluorononane

CAS RN

1190430-21-7
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Record name 1,1,1,2,2,3,3,4,4-Nonafluorononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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